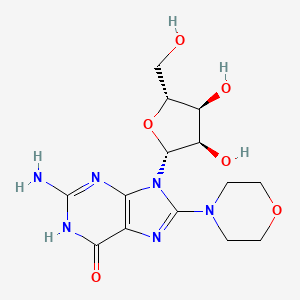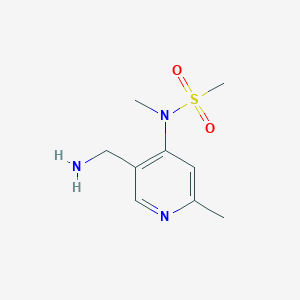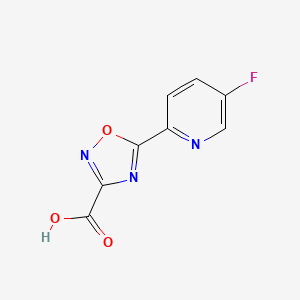
(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a methoxyacrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the phenyl group to the pyrimidine ring.
Introduction of the Methoxyacrylate Moiety: This can be done through an esterification reaction, where the methoxyacrylate group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxypropanoate
- Ethyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
Uniqueness
(E)-Methyl 2-(2-((6-(2-carbamoylphenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific structural features, such as the (E)-configuration and the presence of both a pyrimidine ring and a methoxyacrylate moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Número CAS |
131860-82-7 |
|---|---|
Fórmula molecular |
C22H19N3O6 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
methyl (E)-2-[2-[6-(2-carbamoylphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H19N3O6/c1-28-12-16(22(27)29-2)14-7-3-5-9-17(14)30-19-11-20(25-13-24-19)31-18-10-6-4-8-15(18)21(23)26/h3-13H,1-2H3,(H2,23,26)/b16-12+ |
Clave InChI |
CEKITTBOYGDAQZ-FOWTUZBSSA-N |
SMILES isomérico |
CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)N)/C(=O)OC |
SMILES canónico |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3C(=O)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



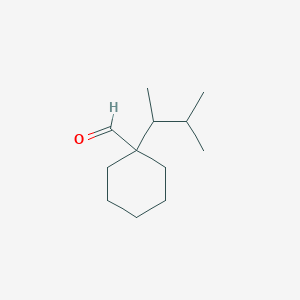
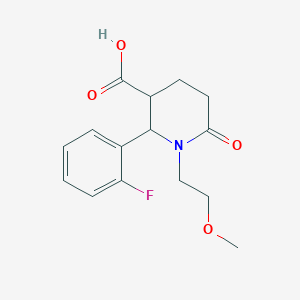
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

![2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
